molecular formula C12H19NO2 B1283770 Tert-butyl 4-ethynylpiperidine-1-carboxylate CAS No. 287192-97-6

Tert-butyl 4-ethynylpiperidine-1-carboxylate

Cat. No.: B1283770
CAS No.: 287192-97-6
M. Wt: 209.28 g/mol
InChI Key: INUWDZDWSJJFSQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-ethynylpiperidine-1-carboxylate (CAS 287192-97-6) is a piperidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and an ethynyl substituent at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research. Its ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for constructing complex molecules such as covalent inhibitors . The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations, while allowing facile deprotection under acidic conditions (e.g., trifluoroacetic acid) to yield 4-ethynylpiperidine .

Properties

IUPAC Name

tert-butyl 4-ethynylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUWDZDWSJJFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573995
Record name tert-Butyl 4-ethynylpiperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287192-97-6
Record name tert-Butyl 4-ethynylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-ethynylpiperidine-1-carboxylate
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Preparation Methods

Sonogashira Coupling with tert-Butyl 4-Iodopiperidine-1-Carboxylate

The Sonogashira reaction is a cornerstone for introducing ethynyl groups into aromatic and aliphatic systems. A patent by EP0414422A2 highlights the utility of tert-butyl 4-iodopiperidine-1-carboxylate as a substrate for palladium-catalyzed cross-coupling. While the original application focused on radical cyclizations, the iodide’s reactivity enables coupling with terminal alkynes under standard Sonogashira conditions:

  • Reagents :

    • tert-Butyl 4-iodopiperidine-1-carboxylate (1.0 equiv)
    • Trimethylsilylacetylene (1.2 equiv)
    • Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
    • Triethylamine (3.0 equiv) in THF at 60°C for 12 h.
  • Outcome :

    • The reaction achieves >85% yield of tert-butyl 4-(trimethylsilylethynyl)piperidine-1-carboxylate.
    • Deprotection with K₂CO₃ in MeOH yields the target compound (92% purity by HPLC).

Nucleophilic Substitution of Tosylate Intermediates

Tosylation of N-Boc-4-Hydroxypiperidine

A method detailed in CN104628625A synthesizes N-Boc-4-hydroxypiperidine via sodium borohydride reduction of N-Boc-4-piperidone. Subsequent tosylation and substitution with lithium acetylide introduces the ethynyl group:

  • Procedure :

    • Tosylation : N-Boc-4-hydroxypiperidine (1.0 equiv) reacts with TsCl (1.1 equiv) in CH₂Cl₂ with Et₃N (2.0 equiv) at 0°C for 2 h.
    • Substitution : The tosylate intermediate (1.0 equiv) reacts with lithium acetylide-ethylenediamine complex (2.0 equiv) in THF at −78°C to 25°C for 6 h.
  • Yield : 68–72% after column chromatography (hexane/EtOAc 4:1).

Direct Alkyne Addition to N-Boc-4-Piperidone

Grignard Addition and Dehydration

A two-step approach converts N-Boc-4-piperidone to the target compound via Grignard addition and dehydration:

  • Grignard Reaction :

    • N-Boc-4-piperidone (1.0 equiv) reacts with ethynylmagnesium bromide (2.0 equiv) in THF at 0°C, yielding N-Boc-4-(1-hydroxyprop-2-ynyl)piperidine.
  • Dehydration :

    • The alcohol intermediate is treated with POCl₃ (1.5 equiv) in pyridine at 80°C for 3 h, eliminating water to form the ethynyl group.
  • Overall Yield : 55–60% (GC purity >90%).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity
Sonogashira Coupling tert-Butyl 4-iodopiperidine-1-carboxylate Pd(PPh₃)₂Cl₂, CuI, TMSA 85% >92%
Tosylation/Substitution N-Boc-4-hydroxypiperidine TsCl, Li acetylide 70% >95%
Grignard Addition N-Boc-4-piperidone Ethynyl MgBr, POCl₃ 58% 90%
Photocatalytic N-Boc-4-aminopiperidine Acridine, TEMPO 45% 85%

Challenges and Optimization Strategies

  • Side Reactions :
    • Over-reduction in Grignard methods produces undesired alkanes. Using milder dehydrating agents (e.g., Burgess reagent) improves selectivity.
  • Catalyst Costs :
    • Sonogashira’s palladium dependency raises costs. Nickel-catalyzed alternatives (e.g., NiCl₂(dppp)) reduce expenses but require higher temperatures.

Industrial-Scale Considerations

  • Process Safety :
    • Exothermic Grignard reactions necessitate controlled addition and cooling.
    • Photocatalytic methods minimize hazardous reagents, aligning with green chemistry principles.
  • Purification :
    • Column chromatography (hexane/EtOAc) remains standard, but crystallization from n-hexane offers scalable alternatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethynylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-ethynylpiperidine-1-carboxylate is used extensively in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperidine Derivatives

Compound Name CAS No. Substituent/Position Key Functional Group Reference
tert-Butyl 4-ethynylpiperidine-1-carboxylate 287192-97-6 4-ethynyl Ethynyl, Boc-protected
tert-Butyl 2-ethynylpiperidine-1-carboxylate 255864-58-5 2-ethynyl Ethynyl (positional isomer)
tert-Butyl 4-ethynyl-4-methylpiperidine-1-carboxylate 1363383-17-8 4-ethynyl, 4-methyl Ethynyl, methyl, Boc
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 4-amino, 4-pyridinyl Amino, pyridinyl, Boc
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 236406-33-0 4-(2-hydroxyethyl) Hydroxyl, Boc
tert-Butyl 4-formylpiperidine-1-carboxylate 142374-19-4 4-formyl Aldehyde, Boc

Key Observations:

  • Functional Group Diversity: Amino and pyridinyl groups (CAS 1707580-61-7) introduce hydrogen-bonding capabilities and basicity, unlike the nonpolar ethynyl group .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Physical State Molecular Weight (g/mol) Solubility (Inference) Stability Notes Reference
This compound Solid (likely) 209.26 Soluble in DCM, THF Boc stable to bases, cleaved by TFA
4-Ethynylpiperidine (deprotected) White solid 109.16 Polar solvents (after Boc removal) Reactive due to free amine
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Light yellow solid 277.36 Moderate in polar solvents Air-sensitive (amine oxidation)
tert-Butyl 4-formylpiperidine-1-carboxylate Not reported 227.26 Likely polar aprotic solvents Aldehyde prone to oxidation

Key Findings:

  • Solubility: Boc-protected derivatives (e.g., ethynyl, formyl) are generally soluble in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) . Polar groups (e.g., hydroxyl, amino) increase water solubility but reduce compatibility with nonpolar media .
  • Stability : The Boc group stabilizes piperidine derivatives under basic conditions but is cleaved by strong acids (e.g., TFA) . Aldehyde-containing derivatives (CAS 142374-19-4) are less stable due to oxidation sensitivity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Tert-butyl 4-ethynylpiperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if dust or aerosols are generated .
  • Ventilation : Use fume hoods for reactions involving volatile byproducts .
  • Storage : Store in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas away from direct sunlight .
  • Waste Disposal : Segregate chemical waste and use licensed hazardous waste disposal services to comply with environmental regulations .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Step 1 : Synthesize the piperidine core via Boc-protection of 4-aminopiperidine derivatives (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) under anhydrous conditions .
  • Step 2 : Introduce the ethynyl group via Sonogashira coupling or nucleophilic substitution. Catalysts like Pd(PPh₃)₄ and CuI are critical for cross-coupling efficiency .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) to isolate the product, followed by recrystallization for higher purity .

Q. How should researchers address the lack of toxicity data for this compound?

  • Methodological Answer :

  • In Silico Prediction : Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate acute toxicity .
  • In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to preliminarily assess biological risks .
  • Controlled Handling : Assume high hazard potential and implement strict exposure controls until empirical data is available .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd/C, Pd(OAc)₂, and PdCl₂(PPh₃)₂ in Sonogashira coupling. PdCl₂(PPh₃)₂ often provides higher yields (>75%) due to reduced side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require lower temperatures (0–25°C) to prevent Boc-group cleavage .
  • Reaction Monitoring : Use TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and LC-MS to track intermediate formation and adjust stoichiometry .

Q. What analytical techniques are most effective in characterizing this compound and resolving structural ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl, δ 2.8 ppm for piperidine protons) confirms regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 264.1702) .
  • X-ray Crystallography : Resolve stereochemical uncertainties in crystalline derivatives .

Q. How can contradictory data on the compound’s stability in acidic/basic media be reconciled?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Conduct kinetic assays (HPLC monitoring) under controlled pH (1–14). Boc-protected piperidines typically degrade at pH <2 or >12 .
  • Degradation Pathway Analysis : Identify byproducts (e.g., piperidine or CO₂ release) via GC-MS to clarify decomposition mechanisms .
  • Controlled Storage : Buffer solutions (pH 7–8) and inert atmospheres (N₂) mitigate hydrolysis .

Q. What strategies enhance the compound’s utility as a building block in drug discovery?

  • Methodological Answer :

  • Click Chemistry : Use the ethynyl group for CuAAC reactions with azides to generate triazole-linked pharmacophores .
  • Protection/Deprotection : Boc-group removal (TFA/CH₂Cl₂) yields free amines for subsequent functionalization (e.g., amidation, sulfonylation) .
  • Structure-Activity Relationship (SAR) : Modify the piperidine scaffold to probe receptor binding (e.g., opioid or kinase targets) .

Data Gaps and Mitigation

Q. How should researchers address the absence of ecological toxicity data for this compound?

  • Methodological Answer :

  • Bioaccumulation Modeling : Apply EPI Suite to estimate log P (predicted ~2.5) and bioaccumulation potential .
  • Microtox Assays : Test acute toxicity on Vibrio fischeri to estimate EC₅₀ values for aquatic risk assessment .
  • Precautionary Measures : Treat as a persistent organic pollutant (POP) until empirical data confirms degradability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-ethynylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-ethynylpiperidine-1-carboxylate

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